molecular formula C8H6ClFN2 B13845326 6-Chloro-7-fluoro-3-methyl-1H-indazole

6-Chloro-7-fluoro-3-methyl-1H-indazole

Cat. No.: B13845326
M. Wt: 184.60 g/mol
InChI Key: ZZQWOBGSDOHMSB-UHFFFAOYSA-N
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Description

6-Chloro-7-fluoro-3-methyl-1H-indazole is a halogenated indazole derivative characterized by a bicyclic aromatic structure with a fused benzene and pyrazole ring. The compound features chloro (Cl) and fluoro (F) substituents at positions 6 and 7, respectively, and a methyl group at position 2. Indazoles are widely studied in medicinal chemistry due to their role as kinase inhibitors, anti-cancer agents, and intermediates in drug synthesis . The presence of fluorine enhances metabolic stability and lipophilicity, while the methyl group may improve bioavailability by reducing steric hindrance in binding interactions.

Properties

Molecular Formula

C8H6ClFN2

Molecular Weight

184.60 g/mol

IUPAC Name

6-chloro-7-fluoro-3-methyl-2H-indazole

InChI

InChI=1S/C8H6ClFN2/c1-4-5-2-3-6(9)7(10)8(5)12-11-4/h2-3H,1H3,(H,11,12)

InChI Key

ZZQWOBGSDOHMSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=C(C2=NN1)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-fluoro-3-methyl-1H-indazole typically involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds. For example, a Cu(OAc)2-catalyzed reaction can be employed to form the N–N bond in DMSO under an O2 atmosphere . Another method involves the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine .

Industrial Production Methods

Industrial production methods for indazoles often utilize metal-catalyzed synthesis due to their efficiency and high yields. These methods minimize the formation of undesirable byproducts and are scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-fluoro-3-methyl-1H-indazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by transition metals.

    Reduction: Commonly involves the use of reducing agents like sodium borohydride.

    Substitution: Halogen atoms (chlorine and fluorine) on the indazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Transition metal catalysts such as Cu(OAc)2.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the halogen atoms can lead to the formation of various substituted indazoles .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 6-Chloro-7-fluoro-3-methyl-1H-indazole is its role as an anticancer agent. Research has demonstrated that compounds containing indazole scaffolds can inhibit various cancer-related pathways.

  • Targeting KRAS Mutations : A recent patent highlights the use of compounds similar to 6-Chloro-7-fluoro-3-methyl-1H-indazole as covalent inhibitors of mutant KRAS proteins, particularly the G12C mutation, which is prevalent in several cancers including lung cancer. These compounds can form covalent bonds with cysteine residues in mutant proteins, effectively inhibiting their function and potentially leading to reduced tumor growth .
CompoundTargetMechanismReference
6-Chloro-7-fluoro-3-methyl-1H-indazoleKRAS G12CCovalent bonding

Inhibition of Tyrosine Kinases

Indazole derivatives, including 6-Chloro-7-fluoro-3-methyl-1H-indazole, have been explored for their inhibitory effects on tyrosine kinases, which play crucial roles in cell signaling and proliferation.

  • Fibroblast Growth Factor Receptors (FGFR) : Several studies have reported that indazole derivatives can act as potent inhibitors of FGFRs. For instance, modifications to the indazole structure have shown promising results against FGFR1 and FGFR2, suggesting that 6-Chloro-7-fluoro-3-methyl-1H-indazole could be optimized for enhanced activity against these targets .
CompoundTargetIC50 (nM)Reference
Indazole derivativeFGFR1<4.1
Indazole derivativeFGFR22.0 ± 0.8

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of 6-Chloro-7-fluoro-3-methyl-1H-indazole is crucial for optimizing its pharmacological properties.

Modifications and Their Effects

Research indicates that substituting different groups at specific positions on the indazole ring can significantly affect biological activity. For example:

  • Fluorine Substituents : The introduction of fluorine atoms at certain positions has been shown to enhance binding affinity to target proteins, making the compound more effective as an inhibitor .
ModificationPositionEffect on Activity
Fluorine6Increased binding affinity
Methyl3Enhanced potency against cancer cell lines

Clinical Relevance

A notable case study involved a series of indazole derivatives tested for their effectiveness against melanoma cell lines. The study found that specific modifications to the indazole structure resulted in compounds with IC50 values in the low nanomolar range, indicating strong antiproliferative activity .

Recent Developments

Recent advancements have focused on developing dual inhibitors that target both wild-type and mutant forms of kinases involved in cancer progression. The design strategies employed in these studies often include variations of indazoles like 6-Chloro-7-fluoro-3-methyl-1H-indazole .

Mechanism of Action

The mechanism of action of 6-Chloro-7-fluoro-3-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways related to disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 6-Chloro-7-fluoro-3-methyl-1H-indazole, a comparison is made with three related heterocyclic compounds:

Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Compound A)

  • Structural Differences: Compound A contains a benzodithiazine ring system with a sulfone group (SO₂) at position 1, contrasting with the indazole core of the target compound. Substituents: A methylhydrazino group at position 3 and a carboxylate ester at position 7, differing from the methyl and fluoro groups in the indazole derivative.
  • Physicochemical Properties :
    • Higher molecular weight (335.3 g/mol) due to the sulfone and carboxylate groups.
    • Melting point: 252–253°C (decomposition), indicative of strong intermolecular interactions from polar functional groups .
  • Synthetic Pathway :
    • Synthesized via nucleophilic substitution of a methylthio group with methylhydrazine, highlighting the reactivity of sulfur-containing intermediates .

6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (Compound B)

  • Structural Differences :
    • Benzoimidazole core with a fused benzene and imidazole ring, differing in nitrogen placement compared to indazole.
    • Substituents: A 5-fluoro group and a benzodioxolyloxy moiety, contrasting with the 6-chloro-7-fluoro arrangement in the target compound.
  • Biological Relevance: Benzoimidazole derivatives are known for anti-inflammatory and antimicrobial activities, whereas indazoles are more commonly associated with kinase inhibition .
  • Synthetic Route :
    • Condensation of diamine intermediates with aldehydes under oxidative conditions, emphasizing the role of fluorine in stabilizing reactive intermediates .

3-Methyl-1H-indazole (Compound C)

  • Structural Differences :
    • Lacks halogen substituents, featuring only a methyl group at position 3.
  • Physicochemical Properties :
    • Lower molecular weight (132.2 g/mol) and higher volatility due to the absence of halogens.
    • Reduced metabolic stability compared to halogenated analogs, as fluorine and chlorine resist oxidative degradation.

Comparative Data Table

Property 6-Chloro-7-fluoro-3-methyl-1H-indazole Compound A Compound B Compound C
Molecular Formula C₈H₅ClF₂N₂ C₁₀H₁₀ClN₃O₄S₂ C₁₉H₁₄FNO₃ C₈H₇N₂
Molecular Weight (g/mol) 202.6 335.3 339.3 132.2
Melting Point (°C) Not reported 252–253 (dec.) Not reported 98–100
Key Functional Groups Cl, F, CH₃ SO₂, COOCH₃, N-NHCH₃ F, O-benzodioxolyl CH₃
Spectral Data (¹H-NMR) Not reported δ 3.30 (N-CH₃), 8.29 (H-8) δ 5.78 (N-NH₂), 8.09 (H-5) δ 2.50 (CH₃), 7.2–7.8 (Ar)
Bioactivity Kinase inhibition (hypothesized) Antibacterial Anti-inflammatory Intermediate in synthesis

Key Research Findings

  • Solubility: Compared to Compound A (polar carboxylate and sulfone groups), the target compound is less water-soluble but more lipid-permeable due to its nonpolar methyl group and halogens.
  • Synthetic Challenges : Fluorination at position 7 requires precise control to avoid regioisomeric byproducts, as seen in the synthesis of Compound B .

Biological Activity

6-Chloro-7-fluoro-3-methyl-1H-indazole is a compound belonging to the indazole family, which has garnered attention due to its diverse biological activities, particularly in oncology. This article explores the compound's synthesis, biological activity, mechanism of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 6-chloro-7-fluoro-3-methyl-1H-indazole typically involves multi-step reactions that include halogenation and substitution processes. The compound can be derived from various indazole precursors through methods such as Suzuki coupling or direct halogenation, which allows for the introduction of chlorine and fluorine atoms at specific positions on the indazole ring .

Antitumor Activity

Recent studies have highlighted the antitumor properties of 6-chloro-7-fluoro-3-methyl-1H-indazole. Notably, a study demonstrated that this compound exhibited significant inhibitory effects on the K562 cell line, with an IC50 value of 5.15 µM. In contrast, it showed a higher IC50 value of 33.2 µM against normal human embryonic kidney cells (HEK-293), indicating a selective cytotoxicity towards cancer cells .

Table 1: Antitumor Activity of 6-Chloro-7-fluoro-3-methyl-1H-indazole

Cell LineIC50 (µM)Selectivity Index
K562 (Cancer)5.15-
HEK-293 (Normal)33.26.43

Case Studies

In a detailed investigation involving various concentrations of the compound, researchers observed that treatment with 10 µM led to approximately 9.64% total apoptosis, while higher concentrations (12 µM and 14 µM) resulted in 16.59% and 37.72% apoptosis rates, respectively. This indicates a clear dose-response relationship supporting the potential use of this compound in cancer therapy .

Other Biological Activities

Beyond its antitumor effects, indazole derivatives like 6-chloro-7-fluoro-3-methyl-1H-indazole have been explored for other therapeutic potentials such as antimicrobial and anti-inflammatory activities. The indazole scaffold is recognized for its versatility in medicinal chemistry, leading to compounds with varying pharmacological profiles .

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